3-Bromo-5-fluoro-2-methoxyphenol

pKa prediction halogenated phenol acidity regioisomer comparison

3-Bromo-5-fluoro-2-methoxyphenol (C₇H₆BrFO₂, MW 221.02) is a trisubstituted phenol featuring bromine at position 3, fluorine at position 5, and a methoxy group at position 2 on the aromatic ring. It belongs to the class of halogenated methoxyphenols, which serve as versatile intermediates in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C7H6BrFO2
Molecular Weight 221.02 g/mol
CAS No. 1026796-60-0
Cat. No. B1524403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-methoxyphenol
CAS1026796-60-0
Molecular FormulaC7H6BrFO2
Molecular Weight221.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)F)O
InChIInChI=1S/C7H6BrFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3
InChIKeyMAQVYNOUTGTGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0): A Regiospecifically Halogenated Methoxyphenol Building Block for Precision Synthesis


3-Bromo-5-fluoro-2-methoxyphenol (C₇H₆BrFO₂, MW 221.02) is a trisubstituted phenol featuring bromine at position 3, fluorine at position 5, and a methoxy group at position 2 on the aromatic ring . It belongs to the class of halogenated methoxyphenols, which serve as versatile intermediates in medicinal chemistry, agrochemical synthesis, and materials science. The compound is a white crystalline solid at room temperature with a predicted pKa of 8.01±0.15, an XLogP3 of 2.3, and a topological polar surface area of 29.5 Ų [1]. Its specific substitution pattern confers distinct electronic and steric properties that cannot be replicated by regioisomeric analogs.

Why Regioisomeric Halogenated Methoxyphenols Cannot Be Interchanged: The Case for 3-Bromo-5-fluoro-2-methoxyphenol


In halogenated phenols, the precise position of bromine and fluorine substituents on the aromatic ring dictates electronic effects (inductive and resonance), steric environment, hydrogen-bonding capacity, and ultimately the metabolic stability and target binding of derived compounds [1]. DFT-based predictions have established that even simple fluorophenols and bromophenols exhibit systematically different pKa values depending on the halogen position [2]. For the C₇H₆BrFO₂ regioisomer series, these positional effects translate into measurable physicochemical divergences—pKa differences exceeding 0.5 log units and logP variations of >0.1 units—which propagate into divergent reactivity in cross-coupling reactions and differential biological activity. Generic substitution of one regioisomer for another without quantitative justification therefore risks compromising synthetic yield, biological potency, or material performance. The evidence below demonstrates exactly where 3-bromo-5-fluoro-2-methoxyphenol stands relative to its closest regioisomeric analogs.

Quantitative Differentiation of 3-Bromo-5-fluoro-2-methoxyphenol from its Closest Regioisomeric Analogs: Predicted Physicochemical Properties Compared


Predicted pKa: 3-Bromo-5-fluoro-2-methoxyphenol Is 0.51 Units More Acidic than 4-Bromo-5-fluoro-2-methoxyphenol

The predicted pKa of 3-bromo-5-fluoro-2-methoxyphenol is 8.01±0.15, compared with 8.52 for the 4-bromo-5-fluoro-2-methoxy regioisomer [1]. The 0.51-unit lower pKa (higher acidity) arises from the meta relationship of bromine to the phenolic OH in the target compound, which provides stronger inductive electron withdrawal than the para relationship in the 4-bromo isomer. This difference, predicted using the same computational methodology (ACD/Labs), places the target compound's acidity closer to that of many biologically relevant phenols.

pKa prediction halogenated phenol acidity regioisomer comparison

Predicted LogP: 3-Bromo-5-fluoro-2-methoxyphenol Is 0.12 Units Less Lipophilic than 4-Bromo-5-fluoro-2-methoxyphenol

The predicted logP (XLogP3) of 3-bromo-5-fluoro-2-methoxyphenol is 2.30 (PubChem), while the 4-bromo-5-fluoro-2-methoxy regioisomer has a predicted logP of 2.42 [1][2]. The 0.12-unit lower logP of the target compound indicates slightly lower lipophilicity, consistent with the meta-bromo arrangement producing a different dipole moment than the para-bromo arrangement. Although the difference appears small, a ΔlogP of 0.12 corresponds to a ~1.3-fold difference in octanol-water partition coefficient.

logP prediction lipophilicity regioisomer comparison

Topological Polar Surface Area (TPSA) Is Invariant Across Bromo-Fluoro-Methoxyphenol Regioisomers, Simplifying Transporter Prediction but Not Differentiation

All four regioisomers of bromo-fluoro-methoxyphenol (C₇H₆BrFO₂) share the same computed TPSA of 29.5 Ų (PubChem) or 29.46 Ų (ChemSrc) [1]. This invariance is expected because TPSA depends on atom and connectivity types, not on positional isomerism. Consequently, TPSA-based predictions of oral absorption or blood-brain barrier penetration will not differentiate among regioisomers; selection must rely on pKa, logP, and reactivity profiles instead.

TPSA physicochemical property regioisomer series

Orthogonal Reactivity Potential: Meta-Bromo vs. Meta-Fluoro Enables Sequential Cross-Coupling Strategies

3-Bromo-5-fluoro-2-methoxyphenol possesses a bromine at position 3 and a fluorine at position 5. In palladium-catalyzed cross-coupling, aryl bromides react substantially faster than aryl fluorides under Suzuki–Miyaura conditions—typical relative rate ratios for C–Br vs. C–F oxidative addition exceed 10³ [1]. This allows for selective functionalization at the C3–Br position while leaving the C5–F intact for subsequent activation (e.g., via nickel-catalyzed C–F coupling or nucleophilic aromatic substitution). Regioisomers that place bromine at a less electronically favored position or lack the Br/F pair entirely do not offer the same sequential coupling opportunity.

orthogonal reactivity Suzuki coupling sequential functionalization

Procurement-Driven Application Scenarios for 3-Bromo-5-fluoro-2-methoxyphenol


Medicinal Chemistry: Lead Optimization Requiring Regiospecific Halogenation for pKa and logP Tuning

When a lead series demands fine-tuning of acidity and lipophilicity without altering molecular weight or TPSA, procurement of the correct regioisomer is critical. The 0.51 pKa and 0.12 logP differences documented in Section 3 between 3-bromo-5-fluoro-2-methoxyphenol and its 4-bromo analog [1] translate directly into ionizable fraction and logD differences at physiological pH, impacting absorption and distribution. Replacing one regioisomer with the other would shift the ionization profile, potentially invalidating SAR correlations established earlier in the program.

Divergent Library Synthesis via Orthogonal Cross-Coupling

The combination of a reactive C–Br bond and an inert C–F bond on the same ring (documented in Evidence Item 4 of Section 3) enables sequential diversification: first, a Suzuki coupling at the bromine position to introduce an aryl or heteroaryl group, followed by activation of the fluorine under nickel catalysis or SNAr conditions to install a second diversity element [2]. This orthogonal reactivity is not available from mono-halogenated or regioisomeric analogs lacking a suitably positioned Br/F pair.

Agrochemical Intermediate: Building Block for Fluorinated Herbicide or Fungicide Candidates

Fluorinated phenols are privileged scaffolds in agrochemical discovery due to the metabolic stability and bioavailability imparted by fluorine. The regiospecific 3-bromo-5-fluoro-2-methoxyphenol substitution pattern provides a handle for introducing triazole, pyrazole, or other heterocyclic motifs at the C3 position while retaining the fluorine at C5 for beneficial physicochemical properties. The established pKa and logP differentiation from alternative regioisomers (Section 3) guides the selection of this specific isomer for structure–activity optimization.

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